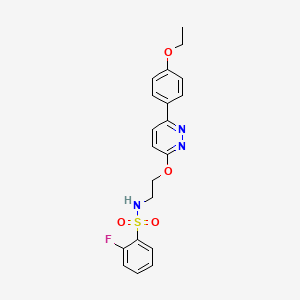

![molecular formula C17H15N3O2S2 B2639186 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-71-8](/img/structure/B2639186.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, also known as AMTB, is a chemical compound that has been extensively studied in the field of ion channel research. It is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

- Benzothiazole derivatives, including those similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have been synthesized and evaluated for their antimicrobial activity. Compounds in this class have shown good to moderate activity against selected bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents (Anuse et al., 2019).

Anticancer Evaluation

- Similar benzothiazole derivatives have been assessed for their anticancer activity against various cancer cell lines, with some compounds displaying moderate to excellent activities. This indicates the potential of these compounds, including this compound, in anticancer drug development (Ravinaik et al., 2021).

Antioxidant Activity

- Research has demonstrated the antioxidant properties of benzothiazole derivatives in the context of acetaminophen toxicity, suggesting their utility in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Supramolecular Chemistry

- Benzothiazole derivatives have been explored for their gelation behavior, highlighting the influence of structural modifications on non-covalent interactions and gelation properties. This research points towards applications in the design of new materials with specific physical characteristics (Yadav & Ballabh, 2020).

Mecanismo De Acción

Target of Action

The primary targets of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines .

Mode of Action

The exact mode of action of This compound Related compounds have been found to induce g2/m cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been shown to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, resulting in apoptosis by accelerating the expression of caspases .

Result of Action

The molecular and cellular effects of This compound Related compounds have been found to induce g2/m cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-10(21)18-12-6-7-14-15(9-12)24-17(19-14)20-16(22)11-4-3-5-13(8-11)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBWIRRVNFGUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2639104.png)

![1,3,4,9-tetramethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2639105.png)

![4-Chloro-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2639106.png)

![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639107.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2639109.png)

![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)

![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B2639114.png)

![N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/no-structure.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2639123.png)